molecular formula C5H7N3S B164252 2-methyl-1H-imidazole-4-carbothioamide CAS No. 129486-91-5

2-methyl-1H-imidazole-4-carbothioamide

Cat. No.: B164252
CAS No.: 129486-91-5
M. Wt: 141.2 g/mol
InChI Key: MNYPQSNAWPZXRV-UHFFFAOYSA-N
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Description

2-Methyl-1H-imidazole-4-carbothioamide is a heterocyclic compound with the molecular formula C5H7N3S It is characterized by a five-membered imidazole ring substituted with a methyl group at the second position and a carbothioamide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-imidazole-4-carbothioamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-methylimidazole with thiocarbamoyl chloride under basic conditions. The reaction proceeds as follows:

  • Dissolve 2-methylimidazole in an appropriate solvent such as ethanol.
  • Add thiocarbamoyl chloride dropwise while maintaining the reaction mixture at a low temperature.
  • Stir the reaction mixture for several hours at room temperature.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-imidazole-4-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-Methyl-1H-imidazole-4-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural similarity to biologically active imidazole derivatives.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Comparison with Similar Compounds

    2-Methylimidazole: Lacks the carbothioamide group, making it less versatile in certain chemical reactions.

    4-Methylimidazole: Substitution pattern differs, leading to variations in reactivity and applications.

    2-Ethyl-4-methylimidazole: Similar structure but with an ethyl group instead of a methyl group, affecting its physical and chemical properties.

Properties

IUPAC Name

2-methyl-1H-imidazole-5-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S/c1-3-7-2-4(8-3)5(6)9/h2H,1H3,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNYPQSNAWPZXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383850
Record name 2-methyl-1H-imidazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129486-91-5
Record name 2-methyl-1H-imidazole-4-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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